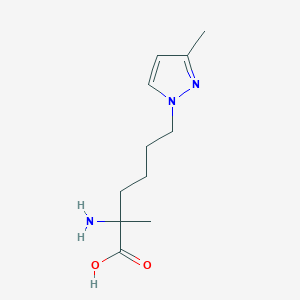
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid is a compound that features a pyrazole ring attached to a hexanoic acid backbone. This compound is of interest due to its unique structure, which combines an amino acid with a pyrazole moiety, potentially offering a range of biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the hexanoic acid backbone. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable hexanoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the hexanoic acid backbone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of amino acid derivatives with different functional groups .
科学研究应用
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid has several scientific research applications:
作用机制
The mechanism by which 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, altering their activity and leading to various biological effects. The amino acid backbone allows it to integrate into biological systems, potentially affecting metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
2-Amino-2-methylhexanoic acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
3-Methyl-1H-pyrazole: Does not have the amino acid backbone, limiting its biological applications
Uniqueness
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid is unique due to its combination of a pyrazole ring and an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
生物活性
2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid, with the CAS number 1342427-80-8, is a compound that has garnered interest in various biological and pharmaceutical research contexts. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N4O2. It features a hexanoic acid backbone with an amino group and a pyrazole ring, which contributes to its biological activity.
Research indicates that this compound may interact with various biological pathways. Notably:
- Neurotransmitter Modulation : This compound has been studied for its potential effects on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antioxidant Activity : The presence of the pyrazole moiety may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Table 1: Summary of Biological Studies
Detailed Findings
- Neurotransmitter Interaction :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cognitive Disorders : Its ability to enhance synaptic plasticity may make it a candidate for treating disorders like Alzheimer's disease.
- Chronic Inflammation : The anti-inflammatory properties could be leveraged for conditions characterized by chronic inflammation, such as rheumatoid arthritis.
- Neuroprotection : Its antioxidant effects may provide protective benefits against neurodegenerative diseases.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
2-amino-2-methyl-6-(3-methylpyrazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-8-14(13-9)7-4-3-6-11(2,12)10(15)16/h5,8H,3-4,6-7,12H2,1-2H3,(H,15,16) |
InChI 键 |
SQSGHAVLINKZER-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)CCCCC(C)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















